Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate
Description
Chemical Structure and Properties Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate (CAS: 1820607-90-6) is a spirocyclic compound featuring a fused bicyclic system with a 4.4 ring junction. Its molecular formula is C₁₂H₂₁N₃O₃ (molecular weight: 255.31 g/mol), comprising a tert-butyl carbamate group, a ketone (3-oxo) moiety, and three nitrogen atoms positioned at the 1, 2, and 7 positions of the spiro system . This structure confers unique steric and electronic properties, making it valuable in pharmaceutical synthesis, particularly as a building block for kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .
Synthesis and Applications
The compound is typically synthesized via cyclization reactions involving tert-butyl-protected intermediates. For example, tert-butyl carbamate groups are introduced to stabilize reactive amines during spirocycle formation . Its applications span drug discovery, where its rigid spirocyclic core enhances binding selectivity and metabolic stability .
Properties
IUPAC Name |
tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-10(2,3)17-9(16)14-5-4-11(7-14)6-8(15)12-13-11/h13H,4-7H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJOGGJXWKYVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136625 | |
| Record name | 1,2,7-Triazaspiro[4.4]nonane-7-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820607-90-6 | |
| Record name | 1,2,7-Triazaspiro[4.4]nonane-7-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820607-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,7-Triazaspiro[4.4]nonane-7-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
The synthesis of tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes or batch reactors to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate has shown promise in drug development due to its potential biological activity. Its structural features allow for interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
Case Study:
In a study examining the compound's effects on specific biological pathways, researchers found that derivatives of this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups facilitate various chemical reactions such as nucleophilic substitutions and cycloadditions.
Data Table: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | Amino acid derivatives |
| Cycloaddition | Heat or UV irradiation | Polycyclic compounds |
| Esterification | Acid catalysis | Esters for polymerization |
Materials Science
The compound is also explored for its application in materials science as a potential precursor for creating novel materials with specific properties. Its ability to form stable bonds can be utilized in developing polymers or coatings that require enhanced durability and chemical resistance.
Case Study:
Recent research has investigated the use of this compound in creating advanced polymeric materials that exhibit improved thermal stability and mechanical strength compared to traditional polymers .
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Functional and Pharmacological Differences
Ring Size and Rigidity
- The [4.4] spiro system (e.g., 1820607-90-6) offers greater conformational rigidity compared to [3.5] systems (e.g., 392331-78-1), enhancing target binding specificity in drug design .
- Larger spiro systems like [4.5] (e.g., 1820641-15-3) introduce additional torsional strain, reducing synthetic accessibility .
Heteroatom Positioning
- Triaza systems (e.g., 1820607-90-6) provide multiple hydrogen-bonding sites, improving interactions with biological targets like enzyme active sites .
- Diaza or oxaza systems (e.g., 392331-78-1, 1160246-85-4) exhibit altered solubility and metabolic profiles. For instance, oxygen substitution reduces basicity, enhancing blood-brain barrier penetration .
Functional Group Impact Ketone groups (3-oxo, 2-oxo) influence reactivity. The 3-oxo group in 1820607-90-6 enables further derivatization via nucleophilic addition, whereas 2-oxo groups (e.g., 1429056-28-9) are more prone to enolate formation . tert-Butyl carbamate serves as a protective group in all cases, but its removal (e.g., via acidolysis) varies in efficiency depending on adjacent heteroatoms .
Table 2: Hazard Comparison
Biological Activity
Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Overview
- Molecular Formula : C11H19N3O3
- Molecular Weight : 241.29 g/mol
- CAS Number : 1820607-90-6
The compound features a triazaspiro structure, which is significant for its interaction with biological targets. The tert-butyl group enhances lipophilicity, potentially influencing the compound's bioavailability and interaction with cellular membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may influence several key pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, affecting synaptic transmission and potentially offering therapeutic effects in neurodegenerative diseases.
- Antioxidant Activity : Some studies indicate that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.
In Vitro Studies
A range of in vitro experiments have been conducted to assess the biological activity of this compound:
Case Studies
- Cancer Research : A study focusing on its cytotoxic effects revealed that this compound induced apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.
- Neuropharmacology : Research indicated that the compound could enhance synaptic plasticity in neuronal cultures, suggesting potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases .
- Metabolic Disorders : Another study highlighted its role in modulating glucose metabolism by inhibiting key enzymes in glycolysis and gluconeogenesis pathways, indicating promise for diabetes management.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other compounds exhibiting similar structures:
| Compound Name | Biological Activity |
|---|---|
| Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate | Moderate enzyme inhibition; lower cytotoxicity |
| Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | Enhanced receptor modulation; potential neuroprotective effects |
Q & A
Q. What are the recommended synthetic protocols for tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate?
The synthesis typically involves multi-step reactions starting from spirocyclic precursors. For example, silica gel chromatography (80% EtOAc/hexanes) is effective for isolating diastereomeric mixtures of related spirocyclic compounds, achieving yields up to 83% . Key steps include cyclization via nucleophilic substitution or condensation reactions, often under inert atmospheres. Optimization of reaction time and temperature is critical to minimize byproducts. Advanced purification techniques, such as preparative HPLC, may be required for enantiomer separation.
Q. What analytical methods are recommended for structural characterization?
- NMR Spectroscopy : H and C NMR are essential for confirming spirocyclic connectivity and substituent positions. For example, H NMR (500 MHz, CDCl) resolves distinct proton environments in analogous compounds .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving complex stereochemistry and validating spirocyclic frameworks .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO, MW 240.3) and fragmentation patterns .
Q. What safety precautions are necessary during handling?
- Storage : Refrigerate (2–8°C) in tightly sealed containers to prevent decomposition. Avoid exposure to moisture and light .
- PPE : Use nitrile gloves, lab coats, and safety goggles. For spills, employ vacuum collection and avoid drainage systems .
- Ventilation : Use fume hoods to mitigate inhalation risks, as decomposition may release nitrogen oxides .
Advanced Research Questions
Q. How can regioselective modifications be achieved on the spirocyclic core?
Regioselectivity is influenced by steric and electronic factors. For example:
- Carbonylation : Visible-light photoredox catalysis enables dicarbofunctionalization of styrenes, introducing ketone or ester groups at specific positions .
- Protecting Group Strategies : tert-Butoxycarbonyl (Boc) groups stabilize reactive amines, enabling selective functionalization at nitrogen sites . Computational modeling (e.g., DFT) predicts reactive sites for targeted modifications.
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., tert-butyl 2-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate) .
- Dynamic NMR : Detect conformational exchange in spiro systems by variable-temperature H NMR.
- X-ray Validation : Resolve ambiguities in NOE or coupling constants via crystallographic data .
Q. What strategies improve synthetic yields of spirocyclic derivatives?
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd or Ru) enhance cyclization efficiency.
- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction kinetics for ring closure .
- Microwave-Assisted Synthesis : Reduces reaction time and improves diastereoselectivity in spirocyclic systems.
Q. How to assess the compound’s stability under varying experimental conditions?
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C for related spiro compounds) .
- Accelerated Stability Studies : Expose the compound to heat, light, and humidity, then analyze degradation via HPLC or LC-MS.
Methodological Considerations
Q. What computational tools predict the reactivity of spirocyclic frameworks?
Q. How to design spirocyclic analogs for structure-activity relationship (SAR) studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
